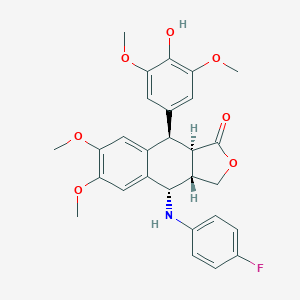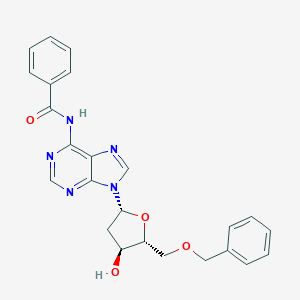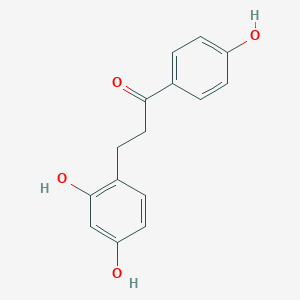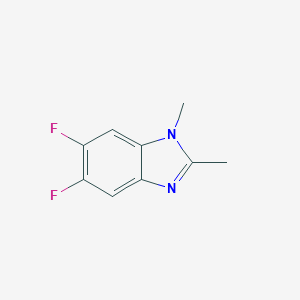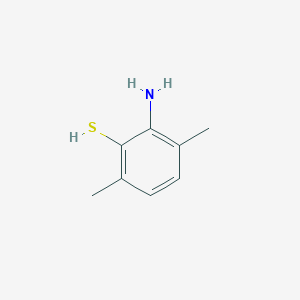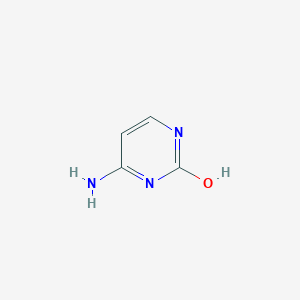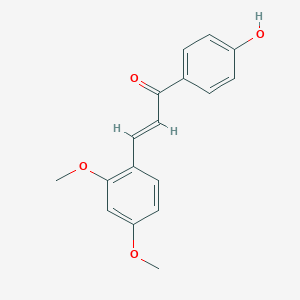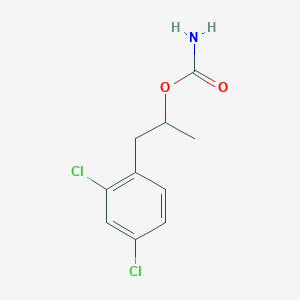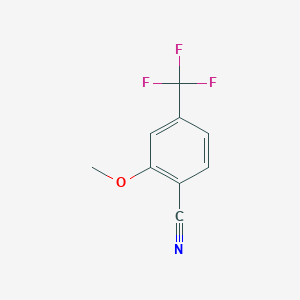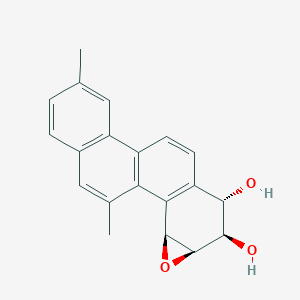
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as T-0070907, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors and inhibits the transcriptional activity of estrogen-responsive genes. This results in the inhibition of cell growth and proliferation in estrogen-dependent cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to exhibit anti-estrogenic effects and has been shown to inhibit the growth of breast cancer cells in vitro. It has also been found to be effective in the treatment of obesity, diabetes, and metabolic disorders. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to reduce body weight, improve glucose tolerance, and increase insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory and is readily available for research purposes. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in lab experiments. It is a relatively new compound, and there is limited data available on its long-term effects. Additionally, 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may have off-target effects that could affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. One potential application is in the treatment of breast cancer. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to inhibit the growth of breast cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent for breast cancer. Another potential application is in the treatment of metabolic disorders such as obesity and diabetes. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to improve glucose tolerance and increase insulin sensitivity in animal models, and further research is needed to determine its potential as a therapeutic agent for metabolic disorders. Finally, 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may have applications in the study of estrogen receptor signaling and the development of new SERMs.
Métodos De Síntesis
The synthesis of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene involves a multi-step process that includes the reaction of 1,2-dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene with various reagents to produce the final product. The synthesis of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-estrogenic effects and has been shown to inhibit the growth of breast cancer cells in vitro. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been found to be effective in the treatment of obesity, diabetes, and metabolic disorders.
Propiedades
Número CAS |
139493-54-2 |
|---|---|
Nombre del producto |
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(3S,5R,6R,7S)-14,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-3-4-11-8-10(2)15-12(14(11)7-9)5-6-13-16(15)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3/t17-,18+,19-,20+/m0/s1 |
Clave InChI |
VDTWCECJCOQWJE-ZGXWSNOMSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3[C@H]5[C@H](O5)[C@@H]([C@H]4O)O)C |
SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3C5C(O5)C(C4O)O)C |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3C5C(O5)C(C4O)O)C |
Sinónimos |
1,2-dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,9-diMeC-1,2-diol-3,4-epoxide 5,9-diMeCDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



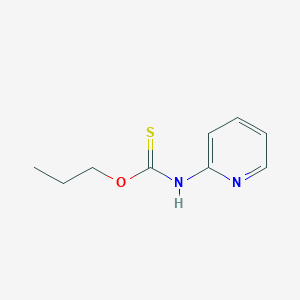
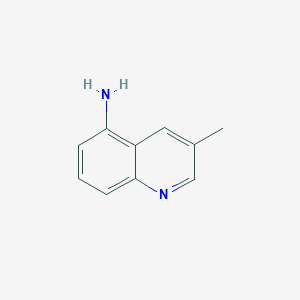
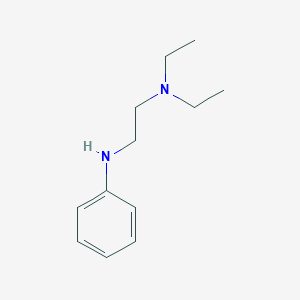
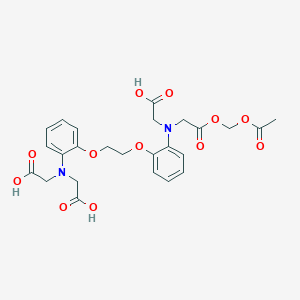
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
